2-chloro-N-[2-(cyclohexen-1-yl)ethyl]-5-(1,2,4-triazol-4-yl)benzamide
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Overview
Description
2-chloro-N-[2-(cyclohexen-1-yl)ethyl]-5-(1,2,4-triazol-4-yl)benzamide is a chemical compound with a complex structure that includes a benzamide core, a triazole ring, and a cyclohexene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(cyclohexen-1-yl)ethyl]-5-(1,2,4-triazol-4-yl)benzamide typically involves multiple steps. One common approach is to start with the appropriate benzamide derivative and introduce the triazole ring through a cyclization reaction. The cyclohexene moiety can be introduced via a Grignard reaction or other suitable methods. The final step often involves chlorination to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(cyclohexen-1-yl)ethyl]-5-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the triazole ring or other parts of the molecule.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-chloro-N-[2-(cyclohexen-1-yl)ethyl]-5-(1,2,4-triazol-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(cyclohexen-1-yl)ethyl]-5-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes or receptors, potentially inhibiting their activity. The benzamide core can also play a role in binding to biological targets, while the cyclohexene moiety may influence the compound’s overall conformation and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide: This compound has a similar structure but with a methyl group instead of the triazole ring.
2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide: Another similar compound with an acetamide group instead of the benzamide core.
Uniqueness
The presence of the triazole ring in 2-chloro-N-[2-(cyclohexen-1-yl)ethyl]-5-(1,2,4-triazol-4-yl)benzamide distinguishes it from other similar compounds
Properties
IUPAC Name |
2-chloro-N-[2-(cyclohexen-1-yl)ethyl]-5-(1,2,4-triazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c18-16-7-6-14(22-11-20-21-12-22)10-15(16)17(23)19-9-8-13-4-2-1-3-5-13/h4,6-7,10-12H,1-3,5,8-9H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFRYBZVRWJGBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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